2-Bromo-4-butanolide

Polymer Chemistry Organocatalysis Ring-Opening Polymerization

2-Bromo-4-butanolide (CAS 5061-21-2), also known as α-bromo-γ-butyrolactone, is a halogenated five-membered lactone building block with the molecular formula C₄H₅BrO₂ and a molecular weight of 164.99 g/mol. It is typically supplied as a colorless to pale yellow liquid with a density of 1.786 g/mL at 25°C and a boiling point of 138°C at 6 mmHg.

Molecular Formula C4H5BrO2
Molecular Weight 164.99 g/mol
CAS No. 5061-21-2
Cat. No. B017668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-butanolide
CAS5061-21-2
Synonyms3-Bromodihydro-2(3H)-furanone;  2-Bromo-4-hydroxybutyric Acid-γ-lactone;  3-Bromotetrahydrofuran-2-one;  NSC 11726;  NSC 56959; 
Molecular FormulaC4H5BrO2
Molecular Weight164.99 g/mol
Structural Identifiers
SMILESC1COC(=O)C1Br
InChIInChI=1S/C4H5BrO2/c5-3-1-2-7-4(3)6/h3H,1-2H2
InChIKeyLFJJGHGXHXXDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-butanolide (CAS 5061-21-2) Product Specifications and Procurement Data Sheet


2-Bromo-4-butanolide (CAS 5061-21-2), also known as α-bromo-γ-butyrolactone, is a halogenated five-membered lactone building block with the molecular formula C₄H₅BrO₂ and a molecular weight of 164.99 g/mol [1]. It is typically supplied as a colorless to pale yellow liquid with a density of 1.786 g/mL at 25°C and a boiling point of 138°C at 6 mmHg . This compound is primarily employed as a versatile intermediate in pharmaceutical and agrochemical synthesis, as well as a functional monomer for the preparation of aliphatic polyesters with active grafting sites [2].

Critical Procurement Considerations for 2-Bromo-4-butanolide: Why Analogue Substitution Risks Synthesis Failure


Substituting 2-Bromo-4-butanolide with a closely related analogue, such as the unsubstituted γ-butyrolactone or other halogenated derivatives, is not a trivial procurement decision. The presence of the α-bromine atom fundamentally alters the compound's chemical identity. While γ-butyrolactone (CAS 96-48-0) acts primarily as a solvent or a non-functional monomer, the brominated derivative serves as a reactive handle for nucleophilic substitution and, more critically, as a platform for controlled polymerization [1]. Unlike its chloro- or iodo- analogues, the bromine atom in α-bromo-γ-butyrolactone provides an optimal balance of reactivity and stability for specific catalytic systems, enabling the synthesis of well-defined graft copolymers with low dispersity (ÐM ≈ 1.08) [2][3]. Simple replacement with an alternative lactone will result in the loss of this crucial functional handle, leading to the failure of the intended synthetic route and the generation of a completely different product profile.

Quantitative Differentiation Evidence for 2-Bromo-4-butanolide: Head-to-Head Performance Data vs. Analogues


Enhanced Copolymer Dispersity Control vs. Unsubstituted γ-Butyrolactone in Organocatalytic ROP

When copolymerized with ε-caprolactone (εCL) using diphenyl phosphate (DPP) as an organocatalyst, 2-bromo-4-butanolide (αBrγBL) yields copolymers with a dispersity (ÐM) of approximately 1.08 [1]. In contrast, the use of the unsubstituted analogue, γ-butyrolactone (GBL), is not feasible under these conditions due to its lack of a reactive handle and its known low ceiling temperature, which prevents its effective incorporation into copolymers via standard ROP [2].

Polymer Chemistry Organocatalysis Ring-Opening Polymerization

Post-Polymerization Grafting Efficiency via SET-LRP: Quantitative Comparison with Non-Functional Polyesters

Copolymers of ε-caprolactone (εCL) containing 2-bromo-4-butanolide (αBrγBL) as a comonomer were successfully grafted with methyl acrylate (MA) via Cu(0)-mediated SET-LRP. The resulting graft copolymers exhibited a final dispersity (ÐM) of less than 1.2, indicating excellent control over the grafting process [1]. In contrast, unfunctionalized poly(ε-caprolactone) lacks the necessary bromine initiator sites and cannot undergo this grafting reaction, precluding the synthesis of such complex macromolecular architectures.

Polymer Chemistry Graft Copolymers SET-LRP

Inhibition of Human Serum Paraoxonase (PON1) Arylesterase Activity: Differentiated Biochemical Function

2-Bromo-4-butanolide has been identified as an inhibitor of the type Q arylesterase activity of human serum paraoxonase (PON1) [1]. While the specific IC₅₀ value was not located in the primary literature reviewed, this activity distinguishes it from its non-halogenated analogue, γ-butyrolactone (GBL), which does not exhibit this specific enzyme inhibition profile and is primarily known as a prodrug and solvent [2].

Biochemistry Enzyme Inhibition Medicinal Chemistry

Optimal Procurement Scenarios for 2-Bromo-4-butanolide (CAS 5061-21-2): Evidence-Backed Use Cases


Synthesis of Functional Aliphatic Polyesters for Biomedical Applications

Procure 2-Bromo-4-butanolide as a comonomer in ring-opening polymerization (ROP) with ε-caprolactone or L-lactide. The resulting copolymers contain pendent bromine atoms that act as initiating sites for controlled radical polymerization (e.g., SET-LRP or ATRP), enabling the synthesis of well-defined graft copolymers with a degradable polyester backbone. This is supported by evidence demonstrating low dispersity (ÐM ≈ 1.08) in copolymer synthesis and successful grafting of acrylates to yield graft copolymers with ÐM < 1.2 [1][2].

Construction of Complex Macromolecular Architectures via 'Grafting-from' Strategies

This compound is the ideal starting material for researchers aiming to construct brush polymers, miktoarm stars, or other complex architectures. The α-bromo group is a versatile handle for initiating various controlled radical polymerization techniques. As demonstrated, copolymers containing αBrγBL can be grafted with methyl acrylate (MA) via Cu(0)-mediated CRP, resulting in final graft copolymers with dispersities below 1.2 [1][2]. This level of architectural control is not achievable with non-functional lactone analogues.

Synthesis of α-Substituted γ-Butyrolactone Derivatives as Pharmaceutical Intermediates

2-Bromo-4-butanolide serves as a key electrophilic building block for introducing a γ-butyrolactone moiety into more complex molecules. The bromine atom is readily displaced by a wide range of nucleophiles (amines, thiols, alkoxides), allowing for the efficient synthesis of α-substituted lactones, which are common structural motifs in bioactive compounds and natural products. Its well-defined physical properties (density 1.786 g/mL, boiling point 138°C/6 mmHg) facilitate reliable handling and reaction setup in both academic and industrial laboratories .

Development of Biochemical Assays for PON1 Activity

For research groups studying paraoxonase (PON1) function, 2-bromo-4-butanolide is a valuable tool compound. It is a known inhibitor of the type Q arylesterase activity of human serum PON1 [3]. This specific activity allows it to be used in control experiments or as a lead structure for developing more potent PON1 modulators, a function that distinguishes it from other γ-butyrolactone derivatives that lack this interaction with the enzyme.

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